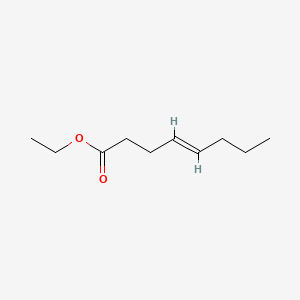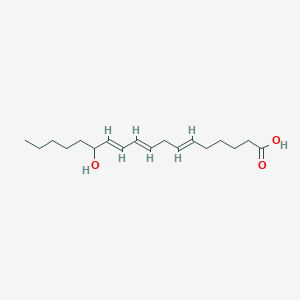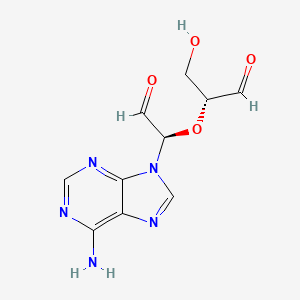
Adenox
描述
Adenox is a compound used in the field of gene delivery, particularly in the construction of recombinant adenoviral vectors. It is part of the Adeno-X Adenoviral System, which is known for its efficiency and simplicity in gene delivery applications. This system allows for the cloning of genes of interest directly into the adenovirus backbone, making it a valuable tool in genetic research and therapy.
准备方法
Industrial Production Methods
In an industrial setting, the production of Adenox involves the use of large-scale cell culture systems. The recombinant adenoviral vectors are produced in packaging cells, such as HEK 293 cells, which provide the essential E1 protein in trans. The viral particles produced by one cell can reinfect adjacent packaging cells, leading to a cascade of virus production and ultimately high titers of the recombinant adenovirus .
化学反应分析
Types of Reactions
Adenox undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the adenoviral vector, leading to the formation of oxidized products.
Reduction: This reaction involves the gain of electrons, resulting in the reduction of the adenoviral vector.
Substitution: This reaction involves the replacement of one functional group in the adenoviral vector with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under basic conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted forms of the adenoviral vector. These products can be further analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
科学研究应用
Adenox has a wide range of scientific research applications, including:
Chemistry: In the field of chemistry, this compound is used to study the mechanisms of gene delivery and the interactions between adenoviral vectors and host cells.
Biology: In biology, this compound is used to investigate the effects of gene delivery on cellular processes and to develop new gene therapy techniques.
Medicine: In medicine, this compound is used in the development of gene therapies for various diseases, including cancer and genetic disorders.
作用机制
The mechanism of action of Adenox involves the delivery of a gene of interest into target cells. The adenoviral vector binds to specific receptors on the surface of the target cells and is internalized through endocytosis. Once inside the cell, the adenoviral vector releases its genetic material, which is then transcribed and translated into the desired protein. This process involves several molecular targets and pathways, including the activation of transcription factors and the modulation of signaling pathways .
相似化合物的比较
Adenox is unique in its ability to deliver genes efficiently and with high expression levels. Similar compounds include:
Lentiviral Vectors: These vectors are also used for gene delivery but have lower expression levels compared to adenoviral vectors.
Retroviral Vectors: These vectors integrate into the host genome, which can lead to insertional mutagenesis, a risk not associated with adenoviral vectors.
Adeno-Associated Viral Vectors: These vectors have a smaller packaging capacity compared to adenoviral vectors, limiting the size of the gene that can be delivered.
This compound stands out due to its high efficiency, ease of use, and ability to deliver large genes, making it a valuable tool in gene therapy and research.
属性
IUPAC Name |
2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-hydroxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O4/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-18)19-6(1-16)2-17/h1,3-7,17H,2H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMNSCQOSGKTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(CO)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60955784 | |
| Record name | 2-[1-(6-Amino-9H-purin-9-yl)-2-oxoethoxy]-3-hydroxypropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34240-05-6, 39798-19-1 | |
| Record name | Periodate-oxidized adenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034240056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine dialdehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039798191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[1-(6-Amino-9H-purin-9-yl)-2-oxoethoxy]-3-hydroxypropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


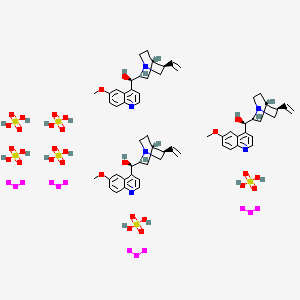
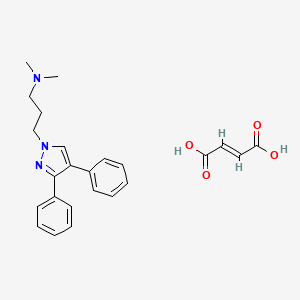
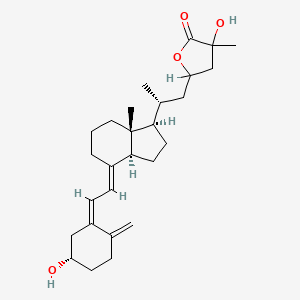
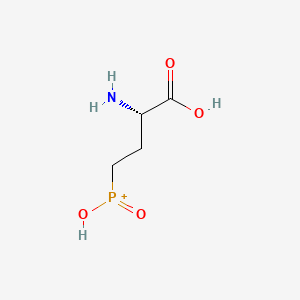
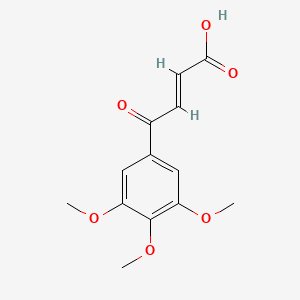
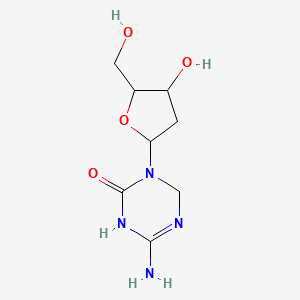
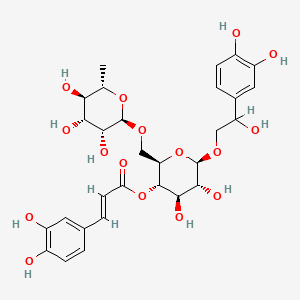
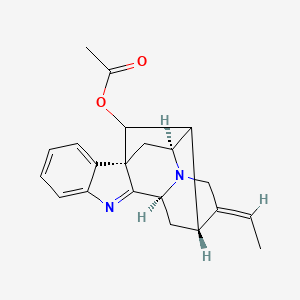

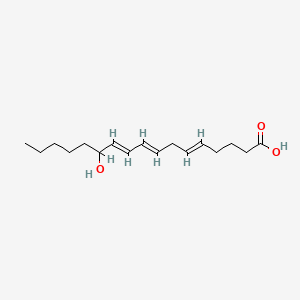
![3-[2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B1233526.png)
![4-[(3aR,4S,9bS)-8-[(4-methoxyphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B1233528.png)
